N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has an imidazo[1,2-b]pyridazine core, which is a type of diazine, a class of organic compounds containing a six-membered ring with two nitrogen atoms . Attached to this core are an acetamidophenyl group and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyridazine ring, which is a bicyclic structure containing three nitrogen atoms . The acetamidophenyl and carboxamide groups would be attached to specific carbon atoms in this ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions typical of diazines and amides . These could include electrophilic substitution, nucleophilic substitution, and hydrolysis reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic core. For instance, the presence of nitrogen in the ring structure could result in weak basicity . The compound’s solubility, melting point, and other properties would depend on the exact arrangement of these groups.Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide may also target CDK2 or similar kinases.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .
Biochemical Pathways
CDK2 is crucial for the G1/S and G2/M phase transitions of the cell cycle . Inhibition of CDK2 would therefore disrupt normal cell cycle progression, potentially leading to cell cycle arrest .
Result of Action
If this compound does inhibit cdk2, it could potentially induce cell cycle arrest . This could lead to a decrease in cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-10-9-21-15(17-10)8-7-14(20-21)16(23)19-13-5-3-12(4-6-13)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBFPFRBHZQRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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